molecular formula C23H24N6O2 B2657554 N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-19-4

N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2657554
CAS No.: 946297-19-4
M. Wt: 416.485
InChI Key: WAZUEVFSSRIUBN-UHFFFAOYSA-N
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Description

N⁴-(4-Methoxyphenyl)-1-phenyl-N⁶-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenyl group at the N⁴ position, a phenyl group at the 1-position, and a tetrahydrofuran-2-ylmethyl substituent at the N⁶ position. The tetrahydrofuran moiety may modulate solubility and binding affinity compared to analogs with simpler alkyl or aryl substituents.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-30-18-11-9-16(10-12-18)26-21-20-15-25-29(17-6-3-2-4-7-17)22(20)28-23(27-21)24-14-19-8-5-13-31-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZUEVFSSRIUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Substitution Reactions: The introduction of the methoxyphenyl, phenyl, and tetrahydrofuran-2-ylmethyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper to facilitate the coupling of the substituents to the core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific functional groups targeted. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. The compound has shown promise in targeting pathways associated with tumor growth and metastasis.
  • Antimicrobial Properties : Some studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial effects against various pathogens, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumorigenesis .

Drug Development

The unique structure allows for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to optimize the pharmacokinetic properties of this compound to improve its therapeutic index.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazolo[3,4-d]pyrimidines showed that modifications at the phenyl ring could enhance activity against resistant strains of bacteria. The findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways that promote cell growth and survival in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidine derivatives, focusing on molecular properties, substituent effects, and biological implications.

Substituent Variations and Molecular Properties

Key analogs include:

Compound Name Molecular Formula Molecular Weight logP Solubility (pH 7.4) Key Substituents Reference
Target Compound: N⁴-(4-Methoxyphenyl)-1-phenyl-N⁶-(tetrahydrofuran-2-ylmethyl)-4,6-diamine C₂₃H₂₄N₆O₂* ~416.4 ~3.8† Not reported N⁶: Tetrahydrofuran-2-ylmethyl N/A
N⁴-(4-Methoxyphenyl)-N⁶-methyl-1-phenyl-4,6-diamine C₁₉H₁₈N₆O 346.39 4.12 logSw = -4.2 N⁶: Methyl
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-4,6-diamine C₂₃H₂₆N₆O 402.50 ~4.5‡ Not reported N⁴: 3,4-Dimethylphenyl; N⁶: 3-Methoxypropyl
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-4,6-diamine C₁₅H₁₇ClN₆ 316.79 ~4.0‡ 0.5 µg/mL N⁴: 3-Chloro-4-methylphenyl; N⁶: Ethyl
N⁴,N⁶-Bis(isopropyl)-1-phenyl-4,6-diamine C₁₇H₂₂N₆ 310.40 ~5.0‡ Not reported N⁴,N⁶: Isopropyl

*Hypothetical formula based on structural analysis.
†Estimated logP (tetrahydrofuran-2-ylmethyl increases polarity vs. methyl).
‡Predicted based on substituent hydrophobicity.

Key Observations:

  • N⁶ Substituent Impact : The tetrahydrofuran-2-ylmethyl group in the target compound introduces an oxygen atom, likely enhancing polarity and reducing logP compared to analogs with alkyl chains (e.g., 3-methoxypropyl in or isopropyl in ). However, its bulkiness may offset solubility gains.
  • Solubility : The N⁶-methyl analog exhibits poor aqueous solubility (logSw = -4.2), suggesting the target compound may require formulation optimization for bioavailability.

Critical Analysis of Evidence Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and biological data for the target compound are absent in the provided evidence. Predictions rely on structural analogs.
  • Contradictions : While N⁶-alkyl groups generally increase hydrophobicity, the tetrahydrofuran moiety introduces polarity, complicating logP comparisons.

Biological Activity

N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

N4 4 methoxyphenyl 1 phenyl N6 tetrahydrofuran 2 ylmethyl 1H pyrazolo 3 4 d pyrimidine 4 6 diamine\text{N}^4-\text{ 4 methoxyphenyl }-\text{1 phenyl N}^6-\text{ tetrahydrofuran 2 ylmethyl }-\text{1H pyrazolo 3 4 d pyrimidine 4 6 diamine}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives similar to the compound have shown significant antiproliferative activity against various cancer cell lines. Specifically, compounds with similar structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating their potential as anticancer agents .

  • Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
SimilarEGFR WT0.016
SimilarEGFR T790M0.236

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways. For example, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The ability to inhibit both wild-type and mutant forms of EGFR suggests a broad therapeutic applicability .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This dual action enhances their potential as therapeutic agents for conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antitumor efficacy in vivo. Mice bearing xenograft tumors treated with these compounds showed reduced tumor growth compared to controls. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Inhibition of Kinases

Another investigation focused on the kinase inhibitory properties of related compounds. The results indicated that certain pyrazolo[3,4-d]pyrimidines effectively inhibited kinases involved in tumor progression and metastasis. This inhibition was linked to altered cell cycle dynamics and increased apoptosis in cancer cells .

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